4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]

Catalog No.
S13156932
CAS No.
93892-44-5
M.F
C33H44O2
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-...

CAS Number

93892-44-5

Product Name

4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]

IUPAC Name

6-cyclopentyl-4-[(6-cyclopentyl-5-hydroxy-3,3-dimethyl-1,2-dihydroinden-4-yl)methyl]-3,3-dimethyl-1,2-dihydroinden-5-ol

Molecular Formula

C33H44O2

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C33H44O2/c1-32(2)15-13-22-17-24(20-9-5-6-10-20)30(34)26(28(22)32)19-27-29-23(14-16-33(29,3)4)18-25(31(27)35)21-11-7-8-12-21/h17-18,20-21,34-35H,5-16,19H2,1-4H3

InChI Key

BFMRXSZZYNJRHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C(=C21)CC3=C4C(=CC(=C3O)C5CCCC5)CCC4(C)C)O)C6CCCC6)C

4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] is a chemical compound with the molecular formula C₃₃H₄₄O₂ and a molecular weight of approximately 472.7 g/mol. It is characterized by its complex structure, which includes two indan-5-ol units linked by a methylene bridge. This compound exhibits a density of 1.105 g/cm³ and has a boiling point of 527.8ºC at 760 mmHg, although its melting point is not readily available in the literature .

Typical of indan derivatives. These may include:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: The alcohol groups can react with acids to form esters.
  • Nucleophilic substitutions: The methylene bridge can participate in nucleophilic attacks under certain conditions.

The biological activity of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] remains largely unexplored in scientific studies. Its structure suggests potential pharmacological properties typical of indan derivatives, which may include anti-inflammatory or analgesic effects. Further research is required to elucidate its specific biological activities and mechanisms of action.

Synthesis methods for 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] typically involve multi-step organic synthesis techniques. While detailed synthetic routes are not widely published, general approaches may include:

  • Formation of Indan Derivatives: Initial synthesis of the indan units through cyclization reactions involving cyclopentyl groups.
  • Methylene Bridge Formation: Utilizing formaldehyde or similar reagents to create the methylene linkage between the two indan units.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.

Due to its unique structure, 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] could have various applications in fields such as:

  • Pharmaceuticals: Potential use as a lead compound for developing new medications.
  • Materials Science: Possible applications in creating novel polymers or composite materials due to its structural properties.

Several compounds share structural similarities with 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]. These include:

Compound NameMolecular FormulaUnique Features
6-CyclopentylindanolC₁₃H₁₈OContains a single cyclopentyl group; simpler structure
6-MethylindanolC₁₃H₁₈OMethyl substitution instead of cyclopentyl; different sterics
BisindoleC₂₄H₁₈N₂Contains two indole units; lacks hydroxyl groups

The uniqueness of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] lies in its dual indan structure bridged by a methylene group and the presence of two hydroxyl groups, which may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.

The systematic IUPAC name 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] provides precise structural information through its substituent descriptors. The prefix 4,4'-methylenebis indicates two identical indan-5-ol moieties connected by a methylene (-CH₂-) bridge at their fourth carbon positions. Each indan system contains:

  • A 6-cyclopentyl group (a five-membered cycloalkane attached to carbon 6)
  • 3,3-dimethyl substitution (two methyl groups at carbon 3)
  • A hydroxyl (-OH) group at carbon 5.

The molecular formula C₃₃H₄₄O₂ (molecular weight: 472.7 g/mol) reflects the compound's polycyclic architecture. Key structural features include:

Structural FeaturePositionRole in Molecular Properties
Methylene bridgeBetween C4 of both indan unitsProvides conformational rigidity
Cyclopentyl groupsC6 of each indanIntroduces steric bulk and lipophilicity
Hydroxyl groupsC5 of each indanEnables hydrogen bonding and acidity
Dimethyl groupsC3 of each indanEnhances thermal stability through steric protection

X-ray crystallography and NMR studies would be required to fully resolve its three-dimensional conformation, though molecular modeling suggests significant steric interactions between the cyclopentyl groups and adjacent substituents.

Historical Development and Discovery

The synthesis of 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] emerged from advancements in bisphenol chemistry during the late 20th century, particularly in developing thermally stable polymers and specialty resins. While no single publication claims its discovery, patent literature reveals incremental developments:

  • 1980s–1990s: Early work on methylene-bridged bisphenols focused on simpler analogs like bisphenol A (BPA). The introduction of cyclopentyl groups likely originated from efforts to modify glass transition temperatures in epoxy resins.
  • 2000s: Improved synthetic protocols for sterically hindered bisphenols enabled the reliable production of derivatives with multiple alkyl/cycloalkyl substituents, as documented in catalytic condensation methods using acidic ion exchange resins.
  • 2010s–Present: Characterization studies using advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) provided definitive structural assignments for complex bisphenols of this class.

A representative synthetic route involves:

  • Friedel-Crafts alkylation of indan-5-ol with cyclopentyl chloride to install the C6 substituent
  • Methylation at C3 using dimethyl sulfate
  • Methylene bridging via reaction with formaldehyde under acidic conditions.

Position Within Bisphenol Derivative Classifications

Bisphenol derivatives are traditionally categorized by their bridging groups and aromatic substitution patterns. 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] occupies a unique niche due to its:

  • Non-phenyl aromatic systems: Unlike BPA and analogs based on phenol, this compound uses indan (a fused benzene-cyclopentane system) as its aromatic platform.
  • Steric complexity: The combined presence of cyclopentyl, dimethyl, and hydroxyl groups creates a densely substituted structure unparalleled in commercial bisphenols.
  • Electronic profile: The electron-donating methyl groups and electron-withdrawing hydroxyl groups create localized polarity gradients across the molecule.

Comparative analysis with classical bisphenols reveals critical distinctions:

PropertyBisphenol A4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]
Aromatic systemTwo phenol ringsTwo indan systems
BridgePropane-2,2-diylMethylene
Key substituentsMethyl groups (C3, C5)Cyclopentyl (C6), dimethyl (C3), hydroxyl (C5)
Molecular weight (g/mol)228.29472.7
ApplicationsPolycarbonates, epoxiesSpecialty polymers, pharmaceutical intermediates

This structural divergence suggests potential for novel reactivity patterns and material properties not achievable with conventional bisphenol derivatives.

XLogP3

10.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

472.334130642 g/mol

Monoisotopic Mass

472.334130642 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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